Structural Differentiation from 8-Chloro-2-methylquinoline: The Impact of 4-Piperazinyl Substitution
The primary differentiator of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- (CAS 1146293-28-8) from its core analog 8-chloro-2-methylquinoline (CAS 3033-82-7) is the presence of the 4-piperazinyl moiety. This group is not a minor modification; it is a well-established pharmacophore that introduces a basic amine capable of forming critical interactions with biological targets. In antibacterial research, 4-piperazinylquinoline hybrids have demonstrated potent and selective activity against Staphylococcus aureus (MIC 10 μM), with the piperazine ring being essential for enhancing water solubility and target binding [1]. The parent compound, 8-chloro-2-methylquinoline, lacks this moiety and is primarily reported as an alkylating agent or a synthetic intermediate, not as a direct-acting antimicrobial .
| Evidence Dimension | Presence of Piperazine Pharmacophore |
|---|---|
| Target Compound Data | Contains a 4-piperazinyl group |
| Comparator Or Baseline | 8-chloro-2-methylquinoline (CAS 3033-82-7): Lacks piperazine ring |
| Quantified Difference | Qualitative difference: Functional group presence vs. absence |
| Conditions | Structural analysis; inference from hybrid molecule studies |
Why This Matters
This difference is critical for procurement: selecting 8-chloro-2-methylquinoline would exclude the key piperazine functionality required for target engagement in assays designed for piperazinylquinoline-based probes or leads.
- [1] MDPI. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules, 30(1), 28. View Source
